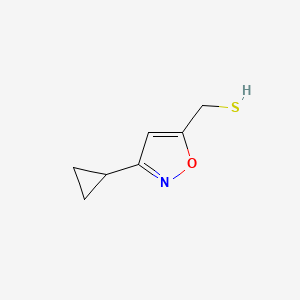

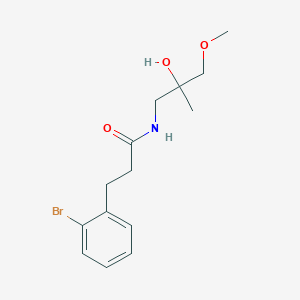

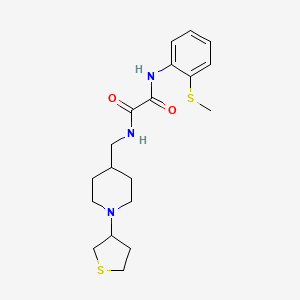

1-(萘-1-基甲基)-3-(噻吩-3-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(Naphthalen-1-ylmethyl)-3-(thiophen-3-ylmethyl)urea" is a urea derivative that is part of a broader class of compounds known for their potential pharmacological properties. Urea derivatives have been extensively studied due to their diverse biological activities, which include hypotensive, antiarrhythmic, and antimicrobial effects, as well as their role as kinase inhibitors .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or isothiocyanates. In the context of naphthalene and thiophene-based ureas, the synthesis can be achieved through a one-pot procedure that yields the desired products in excellent yields, as demonstrated by the synthesis of naphthalene-1,5-diamine containing urea/thiourea derivatives . The synthesis of related compounds with antiangiogenic properties also involves the use of aryl and thieno[3,2-b]pyridinyl groups, indicating a versatile synthetic approach that allows for the introduction of various substituents to modulate the biological activity .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents such as fluoro groups on the aromatic ring has been shown to enhance antimicrobial activity . Similarly, the positioning of the arylurea moiety in the meta position relative to the thioether linker is significant for the inhibitory activity against VEGFR-2 tyrosine kinase, as seen in the case of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety allows for further chemical modifications, which can be exploited to synthesize analogues with different pharmacological profiles. The studies do not provide detailed reaction mechanisms, but the synthesis and functionalization of these compounds suggest a high degree of chemical versatility .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the urea moiety. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. While the provided papers do not detail these properties explicitly, they are implicitly critical for the observed biological activities and the potential development of these compounds as drugs .

科学研究应用

复合材料的主体组装和释放

对尿素衍生物的高氯酸盐的结构表征和光致发光的研究,包括“1-(萘-1-基)-3-(吡啶-4-基甲基)脲”,证明了它们在创建具有独特性能的自组装体方面的潜力。这些研究突出了这些衍生物与其母体尿素或硫脲化合物的比较,表明它们在材料科学中用于设计具有特定释放机制的新型复合材料的应用 (Baruah & Brahma, 2023)。

尿素和硫脲组装体的构象调整

基于尿素和硫脲的组装体的构象研究表明,这些化合物可以经历显着的调整,影响它们的自组装和多态性。此类研究提供了对具有定制物理特性的材料的分子设计的见解,为纳米技术和材料科学开辟了道路 (Phukan & Baruah, 2016)。

传感应用

萘脲衍生物已被探索其传感能力,特别是对阴离子和金属离子。它们与特定离子相互作用后表现出独特的吸收和荧光响应的能力,使其成为开发灵敏和选择性化学传感器的有希望的候选者。这对环境监测、诊断和分析化学应用具有影响 (Cho 等人,2003)。

荧光传感器和逻辑门

对萘-噻吩杂化分子的进一步研究揭示了它们作为荧光 AND 逻辑门的潜力,该逻辑门可以被特定的离子输入激活。这些发现表明在分子电子学和开发能够进行多参数检测的复杂化学传感装置中的应用,这在环境传感和生物成像中都很有用 (Karak 等人,2013)。

金属离子结合和成像

对尿素和硫脲衍生物与金属离子的结合相互作用的研究不仅阐明了它们作为化学传感器的潜力,而且还阐明了它们作为活细胞成像剂的潜力。在生物系统中选择性结合和检测特定金属离子的能力可以为生物成像和诊断领域的新技术铺平道路,为生物医学研究和治疗监测的进步做出贡献 (Tayade 等人,2014)。

属性

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-17(18-10-13-8-9-21-12-13)19-11-15-6-3-5-14-4-1-2-7-16(14)15/h1-9,12H,10-11H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFYDEBSYHJSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-1-ylmethyl)-3-(thiophen-3-ylmethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)